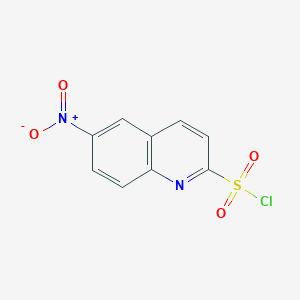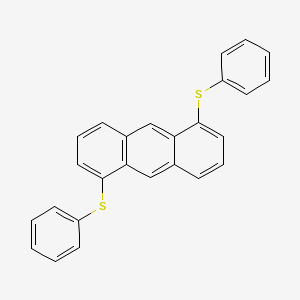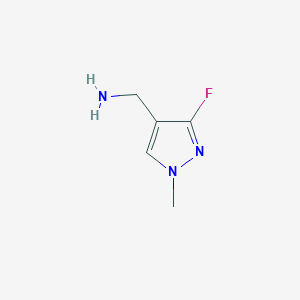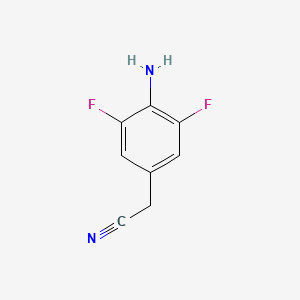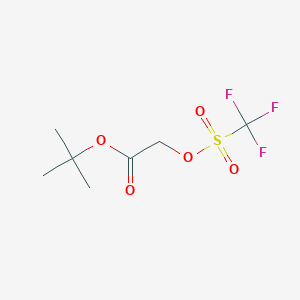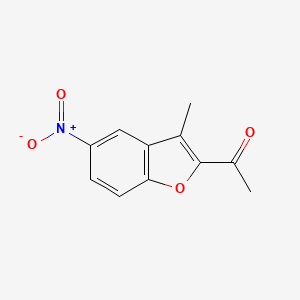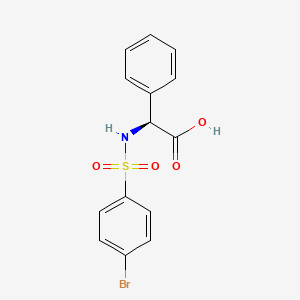
(S)-2-((4-Bromophenyl)sulfonamido)-2-phenylaceticacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-((4-Bromophenyl)sulfonamido)-2-phenylaceticacid is a chiral compound that features a bromophenyl group and a sulfonamido group attached to a phenylacetic acid backbone
Méthodes De Préparation
The synthesis of (S)-2-((4-Bromophenyl)sulfonamido)-2-phenylaceticacid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromobenzenesulfonamide and phenylacetic acid.
Reaction Conditions: The reaction conditions often involve the use of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction.
Synthetic Route: The synthetic route may include steps such as the protection of functional groups, coupling reactions, and deprotection steps to yield the final product.
Industrial Production: Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Analyse Des Réactions Chimiques
(S)-2-((4-Bromophenyl)sulfonamido)-2-phenylaceticacid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the sulfonamido group to an amine.
Substitution: The bromine atom in the bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form new derivatives.
Common Reagents and Conditions: Common reagents include bases (e.g., sodium hydroxide), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride). Reaction conditions may vary depending on the desired transformation.
Major Products: Major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives.
Applications De Recherche Scientifique
(S)-2-((4-Bromophenyl)sulfonamido)-2-phenylaceticacid has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: The compound is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (S)-2-((4-Bromophenyl)sulfonamido)-2-phenylaceticacid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
(S)-2-((4-Bromophenyl)sulfonamido)-2-phenylaceticacid can be compared with similar compounds to highlight its uniqueness:
Similar Compounds: Similar compounds include other sulfonamido derivatives and phenylacetic acid derivatives.
Uniqueness: The presence of the bromophenyl group and the specific chiral configuration contribute to its unique chemical and biological properties.
List of Similar Compounds: Examples of similar compounds include (S)-2-((4-Chlorophenyl)sulfonamido)-2-phenylaceticacid and (S)-2-((4-Methylphenyl)sulfonamido)-2-phenylaceticacid.
Propriétés
Formule moléculaire |
C14H12BrNO4S |
|---|---|
Poids moléculaire |
370.22 g/mol |
Nom IUPAC |
(2S)-2-[(4-bromophenyl)sulfonylamino]-2-phenylacetic acid |
InChI |
InChI=1S/C14H12BrNO4S/c15-11-6-8-12(9-7-11)21(19,20)16-13(14(17)18)10-4-2-1-3-5-10/h1-9,13,16H,(H,17,18)/t13-/m0/s1 |
Clé InChI |
AAMMHGXIMZVDDB-ZDUSSCGKSA-N |
SMILES isomérique |
C1=CC=C(C=C1)[C@@H](C(=O)O)NS(=O)(=O)C2=CC=C(C=C2)Br |
SMILES canonique |
C1=CC=C(C=C1)C(C(=O)O)NS(=O)(=O)C2=CC=C(C=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


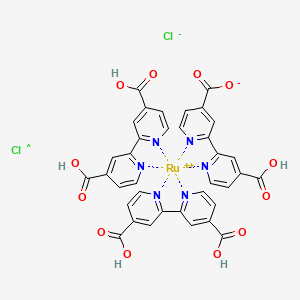
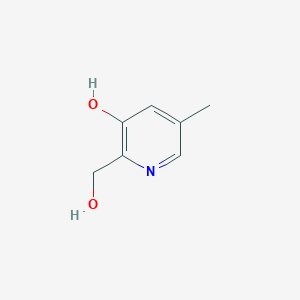
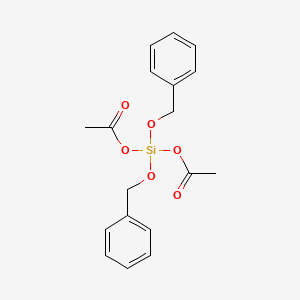
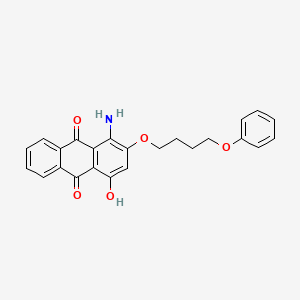
![1-Amino-4-[(naphthalen-2-yl)amino]anthracene-9,10-dione](/img/structure/B13130657.png)
![4-[Chloro(difluoro)methyl]benzaldehyde](/img/structure/B13130663.png)
